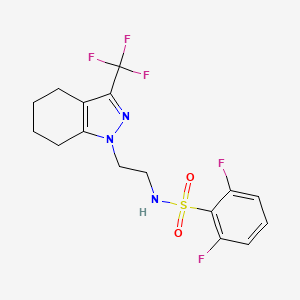

2,6-difluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F5N3O2S/c17-11-5-3-6-12(18)14(11)27(25,26)22-8-9-24-13-7-2-1-4-10(13)15(23-24)16(19,20)21/h3,5-6,22H,1-2,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAONWNOGBFQWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide, identified by CAS number 1797293-85-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 409.4 g/mol. The structure features a benzenesulfonamide core with difluoro and trifluoromethyl substitutions that enhance its biological activity.

Research indicates that sulfonamide derivatives often exhibit diverse mechanisms of action:

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on various kinases. For instance, indazole derivatives similar to this compound have demonstrated potent inhibition against fibroblast growth factor receptors (FGFR), with IC50 values as low as 4.1 nM for FGFR1 and 2.0 nM for FGFR2 in specific assays .

- Cellular Activity : In cellular assays, compounds with similar structures have shown significant antiproliferative effects against cancer cell lines. For example, IC50 values in the range of 9.3 to 25.8 nM were reported for ERK1/2 pathways in HT29 cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several studies have explored the biological effects of sulfonamide derivatives similar to our compound:

- Cardiovascular Effects : A study investigated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated significant alterations in perfusion pressure upon administration of various sulfonamide derivatives .

- Cancer Treatment : Clinical evaluations have shown that compounds with similar structures exhibit antitumor activities in patients with specific mutations (e.g., BRAFV600), demonstrating well-tolerated profiles at dosages up to 400 mg twice daily .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include sulfonamide-based agrochemicals and pharmaceuticals. Key comparisons are outlined below:

Physicochemical Properties

- Lipophilicity: The target compound’s trifluoromethyl group increases logP compared to non-fluorinated analogues (e.g., metsulfuron methyl ester, logP ~2.1), enhancing membrane permeability but reducing aqueous solubility .

Environmental and Toxicological Profile

- The compound’s environmental persistence is expected to be lower than that of triazine herbicides (e.g., metsulfuron methyl ester) due to hydrolytic instability of the sulfonamide linkage .

- Acute toxicity in non-target organisms is likely mitigated by its reduced bioavailability compared to surfactants like BAC-C12, which disrupt cellular membranes at low concentrations .

Research Findings and Data Tables

Table 2: Environmental Impact

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-difluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Indazole Ring Formation : Cyclization of substituted hydrazines with ketones under acidic conditions (e.g., HCl in ethanol, reflux) to generate the tetrahydroindazole core .

Sulfonamide Coupling : Reacting 2,6-difluorobenzenesulfonyl chloride with the indazole-ethylamine intermediate in anhydrous THF or DCM, using a base like triethylamine to neutralize HCl byproducts .

- Critical Conditions : Control reaction temperature (<50°C) to avoid decomposition of the trifluoromethyl group. Use inert atmospheres (argon/nitrogen) during coupling steps to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the presence of difluoro and trifluoromethyl groups. NMR resolves the tetrahydroindazole backbone .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) validates molecular ion peaks and detects impurities .

- Elemental Analysis : Quantifies C, H, N, S, and F content to confirm stoichiometry .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers. Solubility in methanol or ethanol is moderate (~5–10 mg/mL at 25°C) .

- Stability : Stable at −20°C in inert atmospheres. Degrades under prolonged UV exposure or acidic conditions (pH <3), forming desulfonylated byproducts. Store lyophilized or in dimethyl sulfoxide (DMSO) at −80°C for long-term stability .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for the trifluoromethyl and indazole moieties in this compound?

- Methodological Answer :

- Isosteric Replacements : Synthesize analogs replacing the trifluoromethyl group with -CFH or -CH to assess electronic effects on target binding .

- Indazole Modifications : Introduce substituents at the indazole N1 or C3 positions to evaluate steric hindrance and hydrogen-bonding capacity. Use X-ray crystallography (if feasible) or molecular docking to map interactions with biological targets .

- Data Analysis : Compare IC values across analogs using dose-response curves in enzyme inhibition assays .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on the sulfonamide’s role in hydrogen bonding .

- ADMET Predictions : Employ QikProp or SwissADME to estimate logP (target ~2–3 for blood-brain barrier penetration) and metabolic stability (CYP450 isoform interactions) .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess conformational stability of the tetrahydroindazole ring in aqueous and lipid environments .

Q. What methodologies are used to resolve contradictions in biological activity data across different research groups?

- Methodological Answer :

- Batch Variability Analysis : Compare HPLC impurity profiles and HRMS data to identify synthetic byproducts (e.g., dehalogenated or oxidized species) that may skew bioassay results .

- Assay Standardization : Replicate experiments using uniform protocols (e.g., cell line passage number, serum-free media, and incubation times) .

- Meta-Analysis : Aggregate data from published studies (e.g., PubChem BioAssay) to identify trends in IC variability linked to assay conditions .

Q. How can researchers profile and mitigate interference from degradation products during in vitro assays?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (60°C), UV light, and pH extremes (1–13) to simulate degradation. Use LC-MS to identify major degradation pathways (e.g., hydrolysis of sulfonamide) .

- SPE Purification : Apply solid-phase extraction (Oasis HLB cartridges) to isolate the parent compound from degradants prior to bioassays .

- Bioactivity Correlation : Compare dose-response curves of purified vs. degraded samples to quantify potency loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.